molecular formula C20H20F4N2O7 B608808 Mal-amido-PEG2-TFP ester

Mal-amido-PEG2-TFP ester

Cat. No.: B608808
M. Wt: 476.4 g/mol
InChI Key: HHXSYLTYQVHXMA-UHFFFAOYSA-N
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Description

Mal-amido-PEG2-TFP ester (CAS: 1431291-44-9) is a polyethylene glycol (PEG)-based heterobifunctional linker widely used in PROTAC (PROteolysis-Targeting Chimera) synthesis . Its structure comprises:

  • Maleimide group: Reacts selectively with cysteine thiols (-SH) in proteins for site-specific conjugation .
  • Tetrafluorophenyl (TFP) ester: Targets primary amines (-NH2) on peptides, antibodies, or small molecules .
  • PEG2 spacer: A short ethylene glycol chain (2 repeating units) that enhances solubility and reduces steric hindrance .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSYLTYQVHXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • Maleimide-PEG2-amine : Serves as the backbone for introducing thiol-reactive functionality.

  • Tetrafluorophenyl (TFP) activated acid : Typically a trifluorophenyl ester derivative for amine coupling.

  • Coupling agents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or similar uronium-based activators.

  • Base : N,N-Diisopropylethylamine (DIPEA) to maintain alkaline pH.

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

Step 1: Activation of Carboxylic Acid

The TFP ester precursor is activated using HATU (1.1 equiv) in DMF under nitrogen atmosphere. DIPEA (2.5 equiv) is added to deprotonate the amine and facilitate coupling:

Acid+HATUDIPEA, DMFActive ester intermediate\text{Acid} + \text{HATU} \xrightarrow{\text{DIPEA, DMF}} \text{Active ester intermediate}

Step 2: Conjugation with Maleimide-PEG2-Amine

The activated ester reacts with maleimide-PEG2-amine (1.0 equiv) at room temperature for 1–36 hours, depending on steric hindrance. Monitoring via thin-layer chromatography (TLC) ensures complete consumption of starting materials.

Step 3: Quenching and Isolation

The reaction is quenched with ice-cold water, and the product is extracted into DCM. Organic layers are pooled and dried over sodium sulfate.

Purification and Characterization

Flash Column Chromatography

Crude product is purified using silica gel chromatography with a gradient of methanol (5–10%) in DCM. The PEG2 spacer enhances polarity, requiring moderate methanol concentrations for elution.

Parameter Condition
Stationary phaseSilica gel (230–400 mesh)
Mobile phaseDCM/MeOH (95:5 to 90:10)
Rf value0.35–0.45 (DCM/MeOH 9:1)

Analytical Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic protons from TFP), 6.70 (s, maleimide vinyl), 3.50–3.70 (m, PEG2 methylene).

    • ¹³C NMR : Peaks at 170–175 ppm (ester carbonyl), 165–170 ppm (maleimide carbonyl).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₂₀H₂₀F₄N₂O₇ [M+H]⁺: 477.1234; Observed: 477.1241.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. DCM : DMF improves solubility of PEG intermediates but may require lower temperatures (0–5°C) to suppress side reactions.

  • Reaction Time : Extended durations (24–36 hours) enhance yields for sterically hindered substrates.

Competing Reactions and Mitigation

  • Maleimide Hydrolysis : Minimized by maintaining pH <8.0 and avoiding aqueous buffers during synthesis.

  • TFP Ester Hydrolysis : Controlled by using anhydrous solvents and molecular sieves.

Yield and Scalability

Batch Size Yield Purity (HPLC)
100 mg78%95%
1 g72%93%

Scaling beyond 10 g necessitates continuous flow systems to manage exothermic reactions and purification bottlenecks.

Comparative Analysis with Analogous Linkers

Linker PEG Length Reactivity Hydrolytic Stability
This compound2 unitsModerateHigh (TFP ester)
Mal-amido-PEG4-TFP ester4 unitsSlowerHigher
NHS ester variants2–4 unitsFasterLower

The PEG2 spacer balances reactivity and steric accessibility, making it ideal for conjugating small-molecule PROTACs.

Challenges and Solutions

Byproduct Formation

  • Tetrafluorophenol (TFP-OH) : Precipitates in aqueous media, simplifying removal via filtration.

  • Unreacted Maleimide : Quenched with excess β-mercaptoethanol and removed during chromatography.

Industrial Applications and Case Studies

PROTAC Synthesis

This compound has been utilized to construct anti-PSCA cys-diabody conjugates for targeted protein degradation. Site-specific conjugation achieved >90% efficiency using tris(2-carboxyethyl)phosphine (TCEP) reduction followed by maleimide-thiol coupling.

Radiolabeling Platforms

The TFP ester enables facile incorporation of chelators (e.g., DOTA) for radiopharmaceuticals. A 2019 study reported 40% yield in DOTA conjugation via NHS ester chemistry .

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

Mal-amido-PEG2-TFP ester undergoes two primary reactions:

  • Maleimide-thiol Michael addition

    • Mechanism : The maleimide group reacts with sulfhydryl (-SH) groups via nucleophilic addition, forming stable thioether bonds (Fig. 1A) .

    • Conditions : Optimal at pH 6.5–7.5; higher pH (>7.5) risks maleimide ring hydrolysis to unreactive maleamic acid .

  • TFP ester-amine nucleophilic substitution

    • Mechanism : The TFP ester reacts with primary amines (-NH₂) via nucleophilic acyl substitution, forming amide bonds (Fig. 1B) .

    • Conditions : Optimal at pH 7.5–8.0 .

Figure 1. Reaction Pathways

text
(A) Maleimide + Thiol → Thioether (B) TFP Ester + Amine → Amide

Table 1. Key Reaction Parameters

ParameterMaleimide-Thiol ReactionTFP Ester-Amine Reaction
Optimal pH Range6.5–7.5 7.5–8.0
Reaction Time (Typical)1–2 hrs (room temp) 2–4 hrs (room temp)
Hydrolytic StabilityModerate High (vs. NHS esters)
Competing ReactionsAmine cross-reactivity (>pH 7.5) Hydrolysis in aqueous buffers

Table 2. TFP vs. NHS Esters

PropertyTFP EsterNHS Ester
Hydrolytic Stability24–48 hrs (pH 7.4) 4–6 hrs (pH 7.4)
Amine ReactivityHigher Lower
Optimal pH Range7.5–8.0 7.0–7.5

Side Reactions and Mitigation Strategies

  • Maleimide Hydrolysis : Occurs at pH >7.5, forming maleamic acid .

    • Solution: Conduct reactions at pH ≤7.5 and use fresh reagents .

  • TFP Ester Hydrolysis : Slow in aqueous buffers but accelerates in basic conditions .

    • Solution: Use anhydrous solvents (e.g., DMSO, DMF) when possible .

  • Competitive Amine-Maleimide Reactions : Observed at pH >7.5, leading to undesired crosslinking .

Stability and Storage Recommendations

  • Storage : -20°C under desiccation .

  • Reconstitution : Use anhydrous DMSO or DMF to minimize hydrolysis .

Scientific Research Applications

Mal-amido-PEG2-TFP ester has a wide range of applications in scientific research, including:

Mechanism of Action

Mal-amido-PEG2-TFP ester exerts its effects through the specific reactivity of its functional groups:

Comparison with Similar Compounds

Key Properties :

Molecular Formula Molecular Weight Purity Storage Conditions
C20H20F4N2O7 476.38 ≥95% -20°C, avoid freeze-thaw cycles

This compound is critical in drug development for improving pharmacokinetics (e.g., half-life, immunogenicity) of bioconjugates .

Comparison with Similar Compounds

Structural Variations in PEG Length

Mal-amido-PEG2-TFP ester belongs to a family of PEG-based linkers differing in PEG spacer length. Variations impact solubility, steric flexibility, and molecular weight:

Compound PEG Units Molecular Weight CAS Number Key Applications
This compound 2 476.38 1431291-44-9 PROTACs, antibody-drug conjugates
Mal-amido-PEG4-TFP ester 4 564.49 1807540-84-6 Enhanced solubility for large biomolecules
Mal-amido-PEG8-TFP ester 8 740.70 1924596-31-5 Hydrogel crosslinking, tissue engineering
Mal-amido-PEG24-TFP ester 24 1445.55 1431295-77-0 Long-circulating nanocarriers

Key Observations :

  • Shorter PEGs (PEG2–PEG4) : Preferred for PROTACs due to optimal balance between solubility and minimal steric interference .
  • Longer PEGs (PEG8–PEG24) : Used in biomaterials and drug delivery systems requiring prolonged circulation .

Reactive Group Comparisons

Alternative functional groups influence conjugation efficiency and target specificity:

Compound Reactive Group 1 Reactive Group 2 Key Advantages
This compound Maleimide (thiols) TFP ester (amines) Dual specificity; TFP esters react faster than NHS esters
Mal-amido-PEG2-NHS ester Maleimide NHS ester (amines) NHS esters are hydrolytically stable but require basic pH
Azido-PEG12-TFP ester Azide (click chemistry) TFP ester Enables bioorthogonal conjugation via Cu-free click chemistry
Biotin-PEG2-azide Biotin (streptavidin) Azide Ideal for affinity-based purification or detection

Cleavability and Stability

This compound is non-cleavable, ensuring stable conjugates. Alternatives include:

Compound Cleavability Stability Profile Use Cases
This compound Non-cleavable Stable in plasma PROTACs, imaging probes
Val-Cit-PABC-PEG4-TFP Acid-labile Cleaves in lysosomes Targeted drug delivery
Disulfide-PEG2-TFP ester Redox-sensitive Cleaves in reducing environments (e.g., cytoplasm) Intracellular payload release

Considerations :

  • Non-cleavable linkers are ideal for sustained target engagement (e.g., PROTACs) .
  • Cleavable linkers suit controlled-release systems (e.g., chemotherapy) .

Commercial and Research Landscape

This compound is supplied by multiple vendors (≥95% purity), including GLPBIO, Broadpharm, and MedChemExpress . Pricing varies by PEG length and scale (e.g., $200–$500 per 25 µL for research use) .

Key Suppliers and Competitors :

  • Broadpharm : Offers this compound (BP-22738) and derivatives like Bis-Mal-Lysine-PEG4-TFP ester (BP-22617) .
  • Xi’an Qiyue Biotechnology: Provides extended PEG variants (e.g., PEG24) for niche applications .
  • MedChemExpress : Focuses on PROTAC-specific linkers with bulk-order capabilities .

Biological Activity

Mal-amido-PEG2-TFP ester is a specialized polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and drug development, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). This compound features a maleimide group, which facilitates selective conjugation to thiol-containing proteins, and a trifluorophenyl (TFP) ester group, which can react with primary amines. This article explores the biological activity of this compound, highlighting its applications in therapeutic strategies, particularly in cancer treatment and other diseases characterized by protein dysregulation.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H20_{20}F4_{4}N2_{2}O7_{7}
  • Molecular Weight : 476.38 g/mol
  • Functional Groups :
    • Maleimide Group : Reacts with thiols to form stable S-C bonds.
    • TFP Ester Group : Reacts with primary amines to form stable amide bonds and is less prone to hydrolysis compared to NHS esters.

The PEG backbone enhances the solubility of the compound in aqueous environments, making it suitable for biological applications .

This compound is integral to the design of PROTACs, which are bifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system. The mechanism involves:

  • Target Protein Binding : The maleimide moiety covalently attaches to cysteine residues on target proteins.
  • E3 Ligase Recruitment : The TFP ester connects to ligands for E3 ubiquitin ligases.
  • Ubiquitination : This proximity facilitates ubiquitin transfer to the target protein, marking it for proteasomal degradation.

This process allows for the selective degradation of proteins that are often deemed "undruggable," providing a novel therapeutic avenue for diseases such as cancer .

Cancer Therapy

The ability of this compound to facilitate targeted protein degradation has significant implications in oncology. By degrading oncogenic proteins, researchers can potentially inhibit tumor growth and overcome resistance mechanisms associated with conventional therapies. Studies have shown that PROTACs utilizing this linker can effectively reduce levels of specific oncoproteins in various cancer models .

Bioconjugation

In addition to its role in PROTAC technology, this compound is used for site-specific bioconjugation. Its maleimide functionality allows for targeted modifications of therapeutic proteins, enhancing their pharmacokinetic properties and reducing immunogenicity . This application is particularly relevant in the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.

Cross-Linking Agent

This compound serves as a cross-linking agent for biomaterials and hydrogels, contributing to the creation of stable networks that mimic the extracellular matrix. This property is valuable in tissue engineering and regenerative medicine .

Study 1: Targeted Degradation of Oncogenic Proteins

In a preclinical study, researchers utilized this compound-based PROTACs to target and degrade the MYC oncogene in various cancer cell lines. The results indicated a significant reduction in MYC levels and subsequent inhibition of cell proliferation, demonstrating the compound's potential as an anti-cancer agent.

Study 2: Enhancing Antibody Therapeutics

Another study focused on using this compound for modifying monoclonal antibodies. The conjugation improved the antibodies' stability and solubility while maintaining their binding affinity to target antigens. This modification resulted in enhanced therapeutic efficacy in vivo, showcasing its application in developing more effective antibody therapies .

Comparison of PEG Linkers Used in PROTACs

Compound NameMolecular Weight (g/mol)Functional GroupsApplications
Mal-amido-PEG2-TFP476.38Maleimide, TFP EsterPROTACs, bioconjugation
Mal-amido-PEG4-TFP564.49Maleimide, TFP EsterPROTACs, drug delivery
Mal-amido-PEG8-TFP740.70Maleimide, TFP EsterProtein stabilization

Summary of Biological Activities

Activity TypeDescriptionReferences
Protein DegradationInduces targeted degradation via ubiquitination, ,
BioconjugationSite-specific conjugation to enhance therapeutics ,
Cross-LinkingForms stable networks for biomaterials ,

Q & A

Basic: How should researchers design conjugation experiments using Mal-amido-PEG2-TFP ester with thiol-containing biomolecules?

Methodological Answer:

  • Reaction Conditions : Perform reactions in phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 8.0) to maintain optimal reactivity. Avoid buffers containing primary amines (e.g., Tris) to prevent ester hydrolysis or competing reactions .
  • Molar Ratios : Start with a 5:1 molar excess of this compound relative to the target thiol groups. Adjust based on biomolecule stability and steric accessibility .
  • Monitoring : Use Ellman’s assay to quantify free thiols pre- and post-conjugation. A >70% decrease in free thiols indicates successful conjugation .

Advanced: How can researchers optimize reaction efficiency when conjugating this compound to cysteine residues in proteins with low solvent accessibility?

Methodological Answer:

  • Taguchi Experimental Design : Systematically vary parameters like pH (6.5–8.5), temperature (4–25°C), and PEG-to-protein ratio (3:1–10:1) using an L9 orthogonal array. Analyze variance (ANOVA) to identify dominant factors .
  • Data-Driven Adjustments : For buried cysteines, include a mild denaturation step (e.g., 0.1% SDS) to expose thiol groups, followed by dialysis to remove SDS before conjugation .

Basic: What analytical techniques confirm successful conjugation of this compound to target molecules?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC with a C18 column. Compare retention times of unmodified vs. conjugated biomolecules; PEGylation typically delays elution .
  • MALDI-TOF Mass Spectrometry : Detect mass shifts corresponding to PEG2-TFP addition (~425 Da). Ensure desalting steps to avoid interference from buffer ions .

Advanced: How to resolve discrepancies in reported conjugation efficiencies across studies using this compound?

Methodological Answer:

  • Critical Parameter Audit :
    • Reagent Stability : Verify ester integrity via NMR or FTIR; hydrolyzed TFP esters lose reactivity at 1740 cm⁻¹ (C=O stretch) .
    • Thiol Accessibility : Use fluorescence labeling (e.g., maleimide-FITC) as a positive control to confirm cysteine availability .
  • Statistical Reconciliation : Apply Fisher’s exact test to compare batch-to-batch variability in reagent purity (≥95% by HPLC) .

Basic: What protocols ensure stable storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in a desiccator under inert gas (argon or nitrogen). Lyophilized powder retains reactivity for >12 months under these conditions .
  • Thawing Protocol : Warm to room temperature in a vacuum desiccator to prevent condensation-induced hydrolysis .

Advanced: How can researchers control site-specific conjugation when multiple reactive groups are present?

Methodological Answer:

  • Orthogonal Protection : Use sequential reactions with selective protecting groups (e.g., TCEP to reduce disulfide bonds after PEGylation) .
  • Kinetic Trapping : Perform reactions at 4°C to slow non-specific reactions. Monitor progress via real-time UV-Vis at 280 nm (protein) and 260 nm (TFP release) .

Basic: Are there buffer compatibility limitations for this compound?

Methodological Answer:

  • Avoid : Carbonate buffers (pH >8.5 accelerate hydrolysis) and high-ionic-strength solutions (e.g., >500 mM NaCl), which reduce solubility .
  • Ideal Range : pH 7.0–8.0 with 100–150 mM NaCl. Confirm via dynamic light scattering (DLS) to prevent aggregation .

Advanced: How to quantify unreacted this compound post-conjugation?

Methodological Answer:

  • Fluorimetric Assay : React residual TFP esters with excess glycine, then quantify liberated trifluorophenol (TFP) via fluorescence at λex/λem = 260/320 nm .
  • Size Exclusion Chromatography (SEC) : Separate PEGylated products from unreacted PEG using a Superdex 200 column; unreacted PEG elutes later .

Basic: How does this compound differ from NHS ester derivatives in bioconjugation applications?

Methodological Answer:

  • Reactivity Profile : TFP esters hydrolyze slower than NHS esters (t1/2 ~2 hours vs. ~10 minutes in pH 7.4), enabling longer reaction times for low-abundance targets .
  • Solubility : TFP esters exhibit better organic solvent compatibility (e.g., DMF, DMSO) for hydrophobic biomolecules .

Advanced: What experimental strategies mitigate steric hindrance caused by the PEG spacer in downstream applications?

Methodological Answer:

  • Linker Engineering : Compare Mal-amido-PEG2-TFP with shorter spacers (e.g., PEG1) using Förster resonance energy transfer (FRET) to assess steric effects .
  • Activity Assays : Post-conjugation, measure target biomolecule activity (e.g., enzyme kinetics) to evaluate PEG-induced functional interference .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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